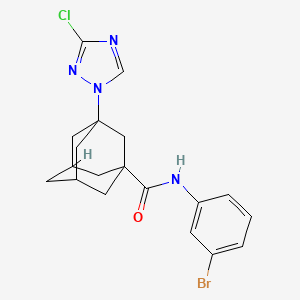![molecular formula C12H22N2O4S B6080925 4-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}morpholine](/img/structure/B6080925.png)
4-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}morpholine, also known as EPMC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPMC is a morpholine derivative that has been synthesized and studied extensively for its unique properties and mechanisms of action. In
Wissenschaftliche Forschungsanwendungen
4-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}morpholine has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, 4-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}morpholine has been found to have potent antitumor activity against a variety of cancer cell lines. In neuroscience, 4-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}morpholine has been shown to enhance the release of dopamine and norepinephrine, suggesting its potential use as a treatment for neurological disorders such as Parkinson's disease. In cancer research, 4-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}morpholine has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Wirkmechanismus
The mechanism of action of 4-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}morpholine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}morpholine has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 4-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}morpholine has also been shown to inhibit the activation of NF-kappaB, a signaling pathway that is involved in inflammation and cancer development.
Biochemical and Physiological Effects:
4-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}morpholine has been found to have various biochemical and physiological effects. In vitro studies have shown that 4-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}morpholine can induce apoptosis in cancer cells, inhibit angiogenesis, and enhance the release of dopamine and norepinephrine. In vivo studies have demonstrated that 4-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}morpholine can inhibit tumor growth and metastasis, reduce inflammation, and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}morpholine in lab experiments is its potent antitumor activity against a variety of cancer cell lines. 4-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}morpholine has also been found to have low toxicity in animal models, making it a promising candidate for further preclinical and clinical studies. However, one limitation of using 4-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}morpholine in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 4-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}morpholine. One area of interest is the development of 4-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}morpholine analogs with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of 4-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}morpholine's potential as a treatment for neurological disorders such as Parkinson's disease. Additionally, further studies are needed to elucidate the mechanisms of action of 4-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}morpholine and its potential applications in cancer research and other fields.
Synthesemethoden
The synthesis of 4-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}morpholine involves the reaction of 1-(ethylsulfonyl)-3-piperidinone with morpholine in the presence of a base catalyst. The reaction takes place at room temperature and yields 4-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}morpholine as a white solid. The purity of the compound can be improved through recrystallization or column chromatography.
Eigenschaften
IUPAC Name |
(1-ethylsulfonylpiperidin-3-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4S/c1-2-19(16,17)14-5-3-4-11(10-14)12(15)13-6-8-18-9-7-13/h11H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKGVBDWTWDCSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Ethylsulfonyl)piperidin-3-yl](morpholin-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-(3-methoxyphenyl)urea](/img/structure/B6080844.png)
![3-[(2-hydroxy-5-methylbenzylidene)amino]-2-(2-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6080848.png)
![N-{[2-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-methyltetrahydro-3-furanamine](/img/structure/B6080850.png)
![[1-(2-adamantyl)-3-piperidinyl]methanol](/img/structure/B6080857.png)

![2-[1-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)-2-piperidinyl]pyridine](/img/structure/B6080883.png)

![4-[2-(2,3,6-trimethylphenoxy)ethyl]morpholine oxalate](/img/structure/B6080895.png)
![2-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone](/img/structure/B6080907.png)
![2-benzyl-5-{[2-(2-pyridinyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B6080915.png)
![N-{[1-(3-pyridinylmethyl)-3-piperidinyl]methyl}-1-naphthamide](/img/structure/B6080934.png)
![2-[4-(2,5-dimethoxybenzyl)-1-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6080947.png)

![1-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6080958.png)